Cas no 89112-55-0 (Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro-6-methyl-)

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro-6-methyl- structure
89112-55-0 structure
Product Name:Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro-6-methyl-
CAS No:89112-55-0
MF:C18H16ClN3O
MW:325.792142868042
CID:611863
PubChem ID:136220753
Update Time:2025-04-19

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro-6-methyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro-6-methyl-
    • 6-[2-amino-4-(4-methylphenyl)-1H-pyrimidin-6-ylidene]-4-chloro-2-methylcyclohexa-2,4-dien-1-one
    • DTXSID80751846
    • 89112-55-0
    • 6-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]-4-chloro-2-methylcyclohexa-2,4-dien-1-one
    • Inchi: 1S/C18H16ClN3O/c1-10-3-5-12(6-4-10)15-9-16(22-18(20)21-15)14-8-13(19)7-11(2)17(14)23/h3-9,23H,1-2H3,(H2,20,21,22)
    • InChI Key: XOHASZAFWGZPKD-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)C(=C(C=1)C1C=C(C2C=CC(C)=CC=2)N=C(N)N=1)O

Computed Properties

  • Exact Mass: 325.0981898g/mol
  • Monoisotopic Mass: 325.0981898g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 72Ų
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